REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14](Cl)(=[O:18])[C:15](Cl)=[O:16].Cl>C1(C)C=CC=CC=1>[C:8]1([N:7]2[C:1]3[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=3)[C:15](=[O:16])[C:14]2=[O:18])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1
|
Name
|
III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
14.8 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound is prepared
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 40° C
|
Type
|
CUSTOM
|
Details
|
Approximately 100 mL of solvent is removed by distillation (it contains unreacted oxalyl chloride)
|
Type
|
TEMPERATURE
|
Details
|
the residue is heated overnight at 118-125° C
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is cooled
|
Type
|
ADDITION
|
Details
|
poured into ice-water (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×250 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(C(C2=CC=CC=C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |